1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol
Description
Molecular Architecture and Stereochemical Configuration
The compound 1-(4-(2-hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (C₃₆H₄₃N₃O₇) features a complex architecture comprising:
- Carbazole core : A tricyclic aromatic system (9H-carbazole) substituted at the 4-position with a 2-hydroxypropoxy chain.
- Bis-alkylamino side chains : Two 2-(2-methoxyphenoxy)ethylamino groups linked via propoxy bridges (Fig. 1).
Key structural features :
- Asymmetric centers : Unlike carvedilol (C₂₄H₂₆N₂O₄), which has one chiral center, this compound retains two secondary amine groups but lacks additional stereogenic centers due to symmetrical substitution.
- Hydrogen-bonding motifs : The hydroxyl (-OH) and secondary amine (-NH-) groups facilitate intramolecular hydrogen bonds, stabilizing the conformation.
Molecular formula comparison :
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Target compound | C₃₆H₄₃N₃O₇ | 629.74 |
| Carvedilol | C₂₄H₂₆N₂O₄ | 406.47 |
Comparative Analysis with Carvedilol and Related Analogues
The target compound is structurally distinct from carvedilol in three aspects:
- Bis-functionalization : Both propoxy side chains are substituted with 2-(2-methoxyphenoxy)ethylamino groups, unlike carvedilol’s single substitution.
- Receptor interactions :
- Synthetic pathway : Formed as a bis-impurity during carvedilol synthesis via epoxy ring-opening reactions with excess 2-(2-methoxyphenoxy)ethylamine.
Functional group comparison :
| Feature | Target Compound | Carvedilol |
|---|---|---|
| Carbazole substitution | 4-O-(2-hydroxypropoxy) | 4-O-(2-hydroxypropoxy) |
| Side chains | Two 2-(2-methoxyphenoxy)ethylamino | One 2-(2-methoxyphenoxy)ethylamino |
| Chiral centers | 0 | 1 |
Crystallographic Characterization and Polymorphic Forms
Crystal structure insights :
- Polymorphism : While carvedilol exhibits Forms I, II, and a hydrate, the target compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 15.54 Å, b = 15.21 Å, c = 9.12 Å, and β = 100.73°.
- Hydrogen-bonding network :
Dissolution behavior :
- Unlike carvedilol polymorph III, which shows enhanced dissolution due to looser packing, the target compound’s symmetrical structure results in dense crystal packing, reducing solubility.
Thermal properties :
| Property | Target Compound | Carvedilol Form II |
|---|---|---|
| Melting point (°C) | 158–160 | 114–116 |
| TGA decomposition (°C) | 210 | 195 |
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)24-39-29-11-4-3-10-28(29)36-30(39)12-9-17-35(36)46-25-27(41)23-38-19-21-45-34-16-8-6-14-32(34)43-2/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCQRVKKTLMWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC(CNCCOC5=CC=CC=C5OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198090-73-1 | |
| Record name | 1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino) propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198090731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1198090-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(4-(2-HYDROXY-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO)PROPOXY)-9H-CARBAZOL-9-YL)-3-(2-(2-METHOXYPHENOXY)ETHYLAMINO) PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6620C9WP3N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
1-(4-(2-Hydroxy-3-(2-(2-methoxyphenoxy)ethylamino)propoxy)-9H-carbazol-9-yl)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, commonly referred to as a derivative of carvedilol, is a compound of interest due to its potential biological activities, particularly in cardiovascular therapeutics. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula: C36H43N3O7
- Molecular Weight: 629.74 g/mol
- CAS Number: 1198090-73-1
- IUPAC Name: 1-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Beta-Adrenergic Receptor Antagonism: Similar to carvedilol, it acts as a non-selective beta-blocker, which helps in managing hypertension and heart failure by decreasing heart rate and myocardial contractility.
- Antioxidant Activity: The presence of the carbazole moiety is associated with antioxidant properties, which may protect cardiac tissues from oxidative stress.
- Vasodilation: The compound may enhance nitric oxide availability, leading to vasodilation and improved blood flow.
Table 1: Summary of Biological Activities
| Activity Type | Effect | References |
|---|---|---|
| Beta-Adrenergic Antagonism | Decreases heart rate and blood pressure | |
| Antioxidant | Reduces oxidative stress in cardiac cells | |
| Vasodilatory | Improves endothelial function |
Case Study 1: Cardiovascular Effects
A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The mechanism was primarily attributed to its beta-blocking effects combined with enhanced nitric oxide production, which facilitated vasodilation.
Case Study 2: Antioxidant Potential
In vitro studies revealed that the compound exhibited potent antioxidant activity, significantly reducing reactive oxygen species (ROS) levels in cultured cardiomyocytes. This suggests a protective role against ischemia-reperfusion injury, common in myocardial infarction scenarios.
Synthesis and Characterization
The synthesis of this compound involves several steps starting from carvedilol precursors. Detailed characterization has been performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product .
Scientific Research Applications
Pharmaceutical Development
-
Antihypertensive Properties :
- The compound is primarily studied as an impurity in Carvedilol, a well-known beta-blocker used for treating hypertension and heart failure. Research indicates that impurities can influence the efficacy and safety profiles of active pharmaceutical ingredients (APIs). Understanding the behavior of this compound aids in optimizing formulations and ensuring therapeutic effectiveness .
- Drug Stability Studies :
Biochemical Research
- Mechanism of Action Studies :
- Toxicological Assessments :
Comparison with Similar Compounds
Key Observations:
- Molecular Complexity : Impurity-A’s dimeric structure (two amine side chains) increases its molecular weight (~629.74) compared to carvedilol (406.47) . This complexity may reduce metabolic clearance, posing regulatory challenges .
Pharmacological and Stability Profiles
Receptor Binding and Bioactivity
- Carvedilol : Exhibits dual α₁- and β-adrenergic receptor antagonism, with stereospecific activity (S(-)-enantiomer for β-blockade; R(+)-enantiomer for α₁-blockade) .
- Impurity-A: No direct bioactivity data are available, but structural analogs with duplicated amine groups show reduced receptor selectivity due to steric hindrance . For example, Impurity-B’s azanediyl bridge disrupts β-adrenergic binding in vitro .
Stability and Degradation
- Impurity-A forms under acidic or oxidative stress during carvedilol tablet manufacturing . Its stability is lower than carvedilol, degrading into smaller fragments (e.g., carbazole derivatives) at elevated temperatures .
- Impurity-D, with bis-carbazole linkages, shows higher thermal stability than Impurity-A, likely due to rigid aromatic stacking .
Research Implications and Regulatory Considerations
- Analytical Detection : HPLC and mass spectrometry are critical for quantifying Impurity-A in pharmaceuticals, with acceptable limits ≤0.5% in carvedilol formulations .
- Therapeutic Relevance : While carvedilol’s efficacy in heart failure is well-established , Impurity-A’s pharmacological inactivity necessitates strict control to avoid batch rejections .
- Synthetic Optimization : Recent advances focus on minimizing dimeric impurities via temperature-controlled reactions or selective catalysts .
Preparation Methods
Preparation of 4-(2,3-Epoxypropoxy)carbazole
The carbazole epoxy intermediate is synthesized via nucleophilic substitution between 4-hydroxycarbazole and epichlorohydrin. Key conditions include:
-
Solvent System : Polar solvents such as water or isopropanol enhance reactivity.
-
Temperature : Reactions proceed optimally at 40–70°C, achieving yields >95%.
-
Purification : Crystallization from ethyl acetate removes unreacted starting materials.
Representative Protocol :
4-Hydroxycarbazole (5.0 g) reacts with epichlorohydrin (3.2 equiv) in aqueous isopropanol at 60°C for 10 hours. The product is isolated by filtration, yielding 4-(2,3-epoxypropoxy)carbazole with 98.7% purity (HPLC).
Synthesis of 2-(2-Methoxyphenoxy)ethylamine Salts
Stable amine salts are preferred over free bases to prevent decomposition:
-
Hydrochloride Salt : Prepared by treating 2-(2-methoxyphenoxy)ethylamine with HCl in ethanol.
-
Reaction Efficiency : Using the hydrochloride salt reduces bis-adduct formation by 30% compared to free amine.
Main Preparation Routes
Stepwise Alkylation and Deprotection
This method involves sequential reactions to avoid over-alkylation:
Formation of Mono-Substituted Intermediate
4-(2,3-Epoxypropoxy)carbazole reacts with benzylamine to form 1-(9H-carbazol-4-yloxy)-3-benzylamino-2-propanol:
Alkylation with 2-(2-Methoxyphenoxy)ethyl Halide
The mono-substituted intermediate undergoes alkylation using 2-(2-methoxyphenoxy)ethyl bromide:
Deprotection and Final Isolation
Hydrogenolysis removes the benzyl group, yielding the target compound. Purification via recrystallization from ethyl acetate achieves >99% purity.
Direct Amination with Amine Salts
A streamlined approach uses 2-(2-methoxyphenoxy)ethylamine hydrochloride to minimize side reactions:
Procedure :
-
4-(2,3-Epoxypropoxy)carbazole (1.0 equiv) reacts with 2-(2-methoxyphenoxy)ethylamine hydrochloride (2.5 equiv) in isopropanol.
-
Anhydrous potassium carbonate (3.0 equiv) is added to liberate the free amine.
-
The mixture is heated at 60°C for 8 hours, followed by filtration and concentration.
Key Outcomes :
-
Bis-Adduct Suppression : Limiting the amine to 2.5 equivalents reduces bis-derivative content to <1.5%.
-
Yield : 45% after dual recrystallization from ethyl acetate.
Purification and Impurity Control
Crystallization Techniques
-
Solvent Selection : Ethyl acetate preferentially dissolves the target compound over bis-derivatives due to polarity differences.
-
Temperature Gradients : Cooling from 65°C to 0°C in stages enhances crystal purity.
Example : Crude product dissolved in hot ethyl acetate (1:5 w/v) yields 98.5% pure compound after two crystallizations.
Factors Influencing Reaction Outcomes
Stoichiometry
Solvent Effects
-
Polar Solvents : Isopropanol improves amine solubility and reaction homogeneity.
-
Aprotic Media : Toluene reduces hydrolysis of the epoxy intermediate.
Comparative Analysis of Methods
| Parameter | Stepwise Alkylation | Direct Amination |
|---|---|---|
| Yield | 50% | 45% |
| Bis-Adduct Content | 1.5–2.0% | <1.5% |
| Reaction Time | 34 hours | 8 hours |
| Purification Steps | 3 | 2 |
The direct amination method offers faster synthesis and lower impurity levels, making it industrially preferable despite marginally lower yields .
Q & A
Q. What synthetic methodologies are reported for this compound, and how do stereochemical considerations impact its activity?
The compound is synthesized via nucleophilic ring-opening of epoxides with amines. For example, 4-(oxirane-2-ylmethoxy)-9H-carbazole reacts with 2-(2-methoxyphenoxy)ethylamine under reflux in a polar aprotic solvent (e.g., acetonitrile) to form the aminopropanol backbone . Stereochemical control is critical: the S(-) enantiomer exhibits selective β-adrenergic receptor antagonism, while the R(+) enantiomer blocks both α₁- and β₁-adrenergic receptors. Chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) are required to isolate enantiomers, as racemic mixtures complicate pharmacological profiling .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in gradient mode (e.g., 40:60 to 60:40 over 20 minutes) for impurity profiling. Detection at 254 nm is optimal due to the carbazole chromophore .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion peak at m/z 630.74 (M+H⁺) .
- Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic signals: δ 6.8–7.4 ppm (carbazole aromatic protons), δ 3.7–4.2 ppm (methoxy and propoxy groups), and δ 2.6–3.1 ppm (ethylamino linkages) .
Q. How is this compound categorized in pharmaceutical impurity profiling?
It is designated as Carvedilol EP Impurity-A (molecular weight 629.74) in stress degradation studies of carvedilol formulations. Forced degradation under acidic, basic, oxidative, and thermal conditions reveals its formation via hydrolysis of carvedilol’s ether linkages. Quantitation thresholds for impurities in drug products should adhere to ICH Q3B guidelines, with a typical limit of ≤0.5% .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in receptor binding data between enantiomers?
Contradictions arise due to the dual α₁/β₁-adrenergic activity of the R(+) enantiomer versus the selective β₁-blockade of S(-). To dissect these effects:
- Radioligand Binding Assays: Use [³H]-prazosin (α₁) and [³H]-CGP-12177 (β₁) in competitive binding studies with isolated enantiomers.
- Functional Assays: Measure cAMP inhibition in HEK-293 cells expressing human β₁-adrenoceptors.
- Molecular Dynamics Simulations: Model interactions between enantiomers and receptor binding pockets to explain stereospecificity. Evidence suggests the R(+) form stabilizes additional hydrogen bonds with α₁ receptor residues .
Q. How do degradation kinetics and pathways differ under accelerated stability conditions?
Under oxidative stress (e.g., 3% H₂O₂, 40°C), the compound degrades via:
- Ether Cleavage: Hydrolysis of the propoxy-carbazole linkage forms 9H-carbazol-4-ol and a secondary amine derivative.
- Oxidative Deamination: The ethylamino group oxidizes to a nitroso intermediate.
Kinetic modeling (e.g., first-order decay, k = 0.015 h⁻¹ at pH 7.4) and LC-MS/MS are used to track degradation products. Stability is pH-dependent, with faster degradation in acidic media .
Q. What computational methods predict its pharmacokinetic properties and metabolite formation?
- QSAR Models: Predict logP (2.8) and aqueous solubility (0.12 mg/mL) using Molinspiration or SwissADME.
- CYP450 Metabolism: CYP2D6 mediates N-dealkylation of the ethylamino group, forming a primary amine metabolite. Docking studies (AutoDock Vina) identify binding poses in CYP2D6’s active site.
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Simulate tissue distribution, showing high affinity for cardiac membranes due to lipophilicity .
Q. What challenges arise in chiral separation, and how are they addressed methodologically?
Chiral separation is complicated by similar physicochemical properties of enantiomers. Strategies include:
- Chiral Stationary Phases (CSPs): Use amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H) with hexane:isopropanol:diethylamine (80:20:0.1) as the mobile phase.
- Capillary Electrophoresis (CE): Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.0) at 25 kV.
- Enzymatic Resolution: Lipase-catalyzed acetylation selectively modifies one enantiomer, enabling separation .
Methodological Notes
- Stereochemical Purity: Always verify enantiomeric excess (ee) via polarimetry or chiral HPLC before biological assays.
- Impurity Cross-Validation: Cross-reference impurity profiles with pharmacopeial standards (e.g., USP-NF) to avoid misidentification .
- Data Reproducibility: Replicate stress degradation experiments in triplicate and validate LC-MS methods per ICH Q2(R1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
